Mechanism of Action of rac S 33138: A Technical Guide
Mechanism of Action of rac S 33138: A Technical Guide
Executive Summary & Chemical Identity
rac S 33138 is the racemic mixture of the research compound S33138 (specifically the (3aS, 9bR) enantiomer), a highly potent and preferential dopamine D3 receptor (D3R) antagonist . Originally developed by Institut de Recherches Servier, the active enantiomer (S33138) was investigated as a potential antipsychotic and pro-cognitive agent for the treatment of schizophrenia and drug addiction.
While S33138 refers to the pure, biologically active enantiomer, rac S 33138 is frequently utilized in preclinical research as a chemical probe. The mechanism of action described herein is driven by the specific interaction of the (3aS, 9bR) enantiomer with the D3 receptor orthosteric site.
Chemical Profile[1][2][3]
-
IUPAC Name: N-[4-[2-(8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)ethyl]phenyl]acetamide[1][2][3][4]
-
Mixture: rac S 33138 contains both (3aS, 9bR) and (3aR, 9bS) enantiomers.
-
Primary Target: Dopamine
Receptor ( nM / 8.7) -
Selectivity: ~25-fold selective for
over receptors.[1]
Molecular Mechanism of Action[6]
The pharmacological efficacy of rac S 33138 relies on its ability to competitively occupy the orthosteric binding pocket of the dopamine D3 receptor, preventing endogenous dopamine binding and subsequent G-protein activation.
Receptor Binding Dynamics
The active component of rac S 33138 functions as a competitive antagonist . Unlike non-selective neuroleptics (e.g., haloperidol) that block both D2 and D3 receptors with equal affinity, S33138 displays a distinct kinetic profile:
-
High Affinity: Binds to human D3 receptors with sub-nanomolar to low-nanomolar affinity (
8.7). -
Moderate D2 Affinity: Binds to D2L and D2S isoforms with significantly lower affinity (
~ 7.1–7.3).[1] -
Negligible Affinity: Displays no significant interaction with D1, D4, D5, muscarinic, or histaminergic H1 receptors, reducing the risk of extrapyramidal symptoms (EPS) and autonomic side effects.
Signal Transduction Blockade
Upon binding, rac S 33138 stabilizes the D3 receptor in an inactive conformation, inhibiting the canonical
-
G-Protein Decoupling: Under basal conditions or dopamine stimulation, D3 receptors couple to
proteins. S33138 prevents the exchange of GDP for GTP on the subunit. -
cAMP Modulation: By blocking
-mediated inhibition of Adenylyl Cyclase (AC), S33138 prevents the suppression of cAMP levels. In the presence of D3 agonists (e.g., quinpirole), S33138 restores cAMP accumulation. -
ERK Pathway Inhibition: D3 receptor activation typically leads to phosphorylation of Extracellular Signal-Regulated Kinase (ERK). S33138 potently inhibits this phosphorylation event (
8.9), serving as a functional readout of its antagonism.
Visualization: D3 Receptor Signaling Blockade
Figure 1: Mechanism of D3 Receptor blockade by rac S 33138.[5][3] The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase and downstream ERK phosphorylation.
Physiological & Therapeutic Implications[7][8][9]
The mechanism of rac S 33138 translates into specific neurochemical effects, primarily in the limbic system and prefrontal cortex (PFC).
Presynaptic Autoreceptor Blockade
D3 receptors function as autoreceptors on dopaminergic neurons, particularly in the Ventral Tegmental Area (VTA) projecting to the Nucleus Accumbens (NAc) and PFC.
-
Mechanism: Blockade of presynaptic D3 autoreceptors disinhibits dopamine synthesis and release.
-
Outcome: Transient increase in extracellular dopamine and acetylcholine (ACh) in the PFC. This cholinergic enhancement is critical for the pro-cognitive effects observed in object recognition and social memory tasks.
Postsynaptic Modulation
In the Nucleus Accumbens, postsynaptic D3 receptors regulate reward signaling.
-
Mechanism: S33138 antagonizes D3-mediated signaling involved in drug-seeking behavior.[6]
-
Outcome: Attenuation of cocaine-induced reinstatement and reward (Brain Stimulation Reward), positioning the molecule as a candidate for addiction therapy.
Quantitative Pharmacology
The following data summarizes the binding and functional profile of the active component (S33138) derived from human cloned receptors.
| Parameter | Target Receptor | Value | Unit | Interpretation |
| Binding Affinity ( | Human | 8.7 | - log M | High affinity binding |
| Binding Affinity ( | Human | 7.1 | - log M | Moderate affinity (25x less than D3) |
| Binding Affinity ( | Human | 7.3 | - log M | Moderate affinity |
| Functional Potency ( | 8.9 | - log M | Potent antagonism of G-protein coupling | |
| Functional Potency ( | 8.8 | - log M | Potent inhibition of downstream signaling | |
| Selectivity Ratio | ~25 | Ratio | Preferential |
Data Source: Millan et al., JPET 2008.[3]
Experimental Validation Protocols
To validate the mechanism of action of rac S 33138 in a new research setting, the following protocols are recommended. These assays confirm target engagement and functional antagonism.
Protocol A: [ H]-Spiperone Competition Binding Assay
Purpose: Determine
-
Membrane Preparation: Transfect CHO cells with hD3 or hD2L receptors. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Incubation:
-
Prepare 96-well plates.
-
Add 50
L of radioligand ([ H]-Spiperone, ~0.5 nM final). -
Add 50
L of rac S 33138 (concentration range: to M). -
Add 100
L of membrane suspension (10-20 g protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: [ S]-GTP S Functional Antagonism Assay
Purpose: Confirm that rac S 33138 acts as an antagonist, not an agonist.
-
Setup: Use hD3-expressing CHO cell membranes.
-
Agonist Challenge: Determine the
of a standard D3 agonist (e.g., Quinpirole). -
Antagonist Mode:
-
Incubate membranes with GDP (10
M) and the fixed concentration of Quinpirole ( ). -
Add increasing concentrations of rac S 33138 .
-
Add [
S]-GTP S (0.1 nM).
-
-
Measurement: Incubate 30 min at 30°C. Filter and count.
-
Result: A dose-dependent reduction in GTP
S binding confirms antagonism.
Visualization: Experimental Workflow
Figure 2: Workflow for validating the binding affinity of rac S 33138 using radioligand competition.
References
-
Millan, M. J., et al. (2008). S33138, a Preferential Dopamine D3 versus D2 Receptor Antagonist and Potential Antipsychotic Agent: I. Receptor-Binding Profile and Functional Actions at G-Protein-Coupled Receptors.[4] Journal of Pharmacology and Experimental Therapeutics, 324(2), 587–599.[4] Link
-
Millan, M. J., et al. (2008). S33138... II.[3] A Neurochemical, Electrophysiological, and Behavioral Characterization in Vivo.[3] Journal of Pharmacology and Experimental Therapeutics, 324(2), 600–611.[3] Link
-
Millan, M. J., et al. (2010). The Dopamine D3 Receptor Antagonist, S33138, Counters Cognitive Impairment in a Range of Rodent and Primate Procedures. International Journal of Neuropsychopharmacology, 13(8), 1035–1051. Link
-
Brocco, M., et al. (2008). S33138...[3] III. Actions in Models of Therapeutic Activity and Induction of Side Effects.[2][5] Journal of Pharmacology and Experimental Therapeutics, 324(3), 1212–1226.[2] Link
Sources
- 1. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1] benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide), a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: III. Actions in models of therapeutic activity and induction of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. II. A neurochemical, electrophysiological and behavioral characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. The preferential dopamine D3 receptor antagonist S33138 inhibits cocaine reward and cocaine-triggered relapse to drug-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
